4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various biological activities.
Preparation Methods
The synthesis of 4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the mixture at 80°C for 12 hours in the presence of a sand bath .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include the inhibition of signal transduction processes that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are also known for their enzyme inhibitory properties and are used in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives are novel CDK2 inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N8O |
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Molecular Weight |
326.36 g/mol |
IUPAC Name |
7-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H18N8O/c1-11-9-13(23-15(19-11)17-10-18-23)21-5-7-22(8-6-21)14-16-4-3-12(20-14)24-2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
SBXBASIVCLRZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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